CAS 1393555-45-7 physical properties and safety data sheet
CAS 1393555-45-7 physical properties and safety data sheet
In-Depth Technical Guide: Physicochemical Profiling and Safety Protocols for CAS 1393555-45-7
Executive Summary
In modern drug discovery, the strategic incorporation of fluorine into N-heterocycles is a proven tactic to modulate basicity, enhance metabolic stability, and improve lipophilicity[1]. 6-(Aminomethyl)-4-fluoropyridin-2-amine (CAS 1393555-45-7) is a highly specialized, bifunctional building block that exemplifies this design philosophy. Featuring a central pyridine core, a strongly electron-withdrawing fluorine atom at the C4 position, and two distinct primary amines (an aliphatic aminomethyl group at C6 and a heteroaromatic amine at C2), this molecule presents a unique electronic topology.
This whitepaper provides an authoritative analysis of the physicochemical properties, safety data, and synthetic utility of CAS 1393555-45-7. By understanding the causality behind its molecular behavior, researchers can exploit its inherent chemoselectivity to streamline the synthesis of complex kinase inhibitors, DPP-4 inhibitors, and CNS-active agents without the need for cumbersome orthogonal protecting groups[2].
Physicochemical Profiling & Structural Causality
The utility of CAS 1393555-45-7 lies in the extreme nucleophilicity gradient between its two amine groups.
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The C2-Heteroaromatic Amine (Low Nucleophilicity): The fluorine atom at C4 exerts a powerful electron-withdrawing inductive effect (-I)[3]. This effect propagates through the π -system of the pyridine ring, significantly depleting the electron density of the C2-amino group. Furthermore, the lone pair of the C2-amine participates in resonance with the pyridine ring, rendering it a poor nucleophile.
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The C6-Aliphatic Amine (High Nucleophilicity): Conversely, the aminomethyl group at C6 is insulated from the aromatic ring's resonance and the direct -I effects of the fluorine by a methylene (-CH 2 -) spacer. This preserves its high aliphatic basicity and nucleophilicity, making it the primary site for electrophilic attack[4][5].
Table 1: Physicochemical Properties of CAS 1393555-45-7
| Property | Value | Structural Implication |
| Chemical Name | 6-(Aminomethyl)-4-fluoropyridin-2-amine | Bifunctional diamine scaffold |
| CAS Registry Number | 1393555-45-7 | N/A |
| Molecular Formula | C 6 H 8 FN 3 | High nitrogen/fluorine content |
| Molecular Weight | 141.15 g/mol | Ideal low-MW fragment |
| Exact Mass ([M+H] + ) | 142.078 m/z | Target mass for LC-MS tracking |
| Hydrogen Bond Donors | 2 (Primary amines) | High target-binding potential |
| Hydrogen Bond Acceptors | 4 (N, N, N, F) | Enhanced aqueous solubility |
Safety Data Sheet (SDS) & Hazard Mitigation
While proprietary safety data for highly specialized intermediates can be sparse, the hazard profile of CAS 1393555-45-7 can be accurately extrapolated from its structurally validated analogs, such as 4-fluoro-6-methylpyridin-2-amine (CAS 1227595-84-7)[6]. The presence of the primary aliphatic amine increases its potential as a localized irritant.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302 : Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315 : Causes skin irritation |
| Serious Eye Damage | Category 2A | H319 : Causes serious eye irritation |
| STOT (Single Exposure) | Category 3 | H335 : May cause respiratory irritation |
Engineering Controls & PPE Protocol:
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Ventilation: Must be handled inside a certified Class II biological safety cabinet or chemical fume hood to mitigate inhalation risks (H335).
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PPE: Nitrile gloves (double-gloving recommended due to the penetrative potential of fluorinated small molecules), tightly fitting safety goggles (H319), and a standard lab coat.
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Emergency Response: In case of ocular exposure, immediately flush with copious amounts of water for 15 minutes. The basicity of the aminomethyl group can cause rapid corneal damage if not neutralized.
Analytical Characterization Protocol (Self-Validating System)
To ensure the trustworthiness of the analytical data, the following LC-MS/NMR workflow is designed as a self-validating system . The inclusion of an internal standard (IS) acts as a continuous system suitability test, preventing false-positive purity assessments caused by ionization suppression or injection failures.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1.0 mg of CAS 1393555-45-7 in 1.0 mL of LC-MS grade Methanol.
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Internal Standard (IS) Integration: Add 10 µL of a stable isotope-labeled standard (e.g., Caffeine- 13 C 3 ) to the vial. Causality: If the IS peak area deviates by >5% between runs, the system flags a potential ESI suppression event, invalidating the run and demanding a re-injection.
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Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
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Mass Spectrometry (ESI+): Monitor for the [M+H] + ion at m/z 142.1.
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NMR Verification: Dissolve the sample in DMSO- d6 . The presence of a distinct singlet (or doublet, depending on rapid proton exchange) near 3.7 ppm corresponds to the insulated methylene protons (-CH 2 -NH 2 ), confirming the structural integrity of the highly reactive aliphatic tail.
Synthetic Utility: Chemoselective Workflow
The most powerful application of CAS 1393555-45-7 is its ability to undergo chemoselective reactions. By carefully controlling the reaction thermodynamics, researchers can selectively functionalize the C6-aliphatic amine while leaving the C2-heteroaromatic amine untouched.
Workflow for chemoselective acylation of CAS 1393555-45-7 exploiting differential nucleophilicity.
Methodology: Chemoselective N-Acylation under Kinetic Control
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Preparation: Dissolve 1.0 equivalent of CAS 1393555-45-7 in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Moisture must be excluded to prevent competitive hydrolysis of the electrophile.
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Thermal Regulation: Chill the reaction vessel to exactly 0°C using an ice-water bath. Causality: Lowering the thermal energy of the system restricts the reaction to the pathway with the lowest activation energy (attack by the highly nucleophilic C6-aliphatic amine). This effectively shuts down the competing attack by the less nucleophilic C2-heteroaromatic amine, preventing bis-acylation[5].
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Activation: In a separate vial, activate 1.05 equivalents of the desired carboxylic acid using 1.1 equivalents of HATU and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) in DMF.
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Addition: Dropwise add the activated ester solution to the chilled diamine solution over 15 minutes to prevent localized heating.
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Quenching & Validation: Stir at 0°C for 2 hours. Quench with saturated aqueous NaHCO 3 . Analyze the crude mixture via the self-validating LC-MS protocol described above; a single major peak corresponding to the mono-acylated mass validates the chemoselective success.
References
- Source: bldpharm.
- Source: Organic & Biomolecular Chemistry (RSC Publishing)
- Source: doi.
- Source: Indian Academy of Sciences (ias.ac.in)
- Title: Optimization of the reaction conditions for the cyclization of 2-(aminomethyl)
- Source: nih.
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. societachimica.it [societachimica.it]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. 1227595-84-7|4-Fluoro-6-methylpyridin-2-amine|BLD Pharm [bldpharm.com]
(Image generated for illustrative purposes)
